molecular formula C24H30BrN3O2 B14446240 exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide CAS No. 76351-99-0

exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide

Cat. No.: B14446240
CAS No.: 76351-99-0
M. Wt: 472.4 g/mol
InChI Key: NCYAGMVEVYYYSV-UHFFFAOYSA-N
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Description

Exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the amino and bromo groups, and the attachment of the azabicyclo octyl moiety. Common reagents used in these reactions include brominating agents, amines, and methoxy-protecting groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

Exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the methoxy group would yield a hydroxylated benzamide, while reduction of the bromo group would yield a de-brominated benzamide.

Scientific Research Applications

Exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide include other benzamides with different substituents, such as:

  • 4-Amino-5-bromo-2-methoxybenzamide
  • N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other benzamides.

Properties

CAS No.

76351-99-0

Molecular Formula

C24H30BrN3O2

Molecular Weight

472.4 g/mol

IUPAC Name

4-amino-5-bromo-N-[8-[(4-ethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C24H30BrN3O2/c1-3-15-4-6-16(7-5-15)14-28-18-8-9-19(28)11-17(10-18)27-24(29)20-12-21(25)22(26)13-23(20)30-2/h4-7,12-13,17-19H,3,8-11,14,26H2,1-2H3,(H,27,29)

InChI Key

NCYAGMVEVYYYSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2C3CCC2CC(C3)NC(=O)C4=CC(=C(C=C4OC)N)Br

Origin of Product

United States

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